Product packaging for Cys(Npys)-TAT (47-57), FAM-labeled(Cat. No.:)

Cys(Npys)-TAT (47-57), FAM-labeled

Cat. No.: B12389599
M. Wt: 2330.7 g/mol
InChI Key: ZVGXXRBGGTZXMP-NRAYXAAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cell-Penetrating Peptides (CPPs) in Molecular and Cellular Biology Research

CPPs are short peptides, typically composed of 4 to 40 amino acids, that can traverse cellular membranes. mdpi.com This unique capability allows them to carry a diverse array of cargo, including small molecules, proteins, nucleic acids, and nanoparticles, into the cellular interior. mdpi.comnih.gov The mechanism of entry can involve direct translocation across the membrane or endocytic pathways. mdpi.com In molecular and cellular biology, CPPs are invaluable for studying intracellular processes, protein functions, and for the development of new therapeutic and diagnostic agents. mdpi.comnih.gov

Historical Context and Discovery of Transactivator of Transcription (TAT) Peptides

The field of CPPs was significantly advanced by the discovery of the Trans-Activator of Transcription (Tat) protein from the Human Immunodeficiency Virus (HIV-1). In 1988, researchers observed that the Tat protein could enter cells and translocate to the nucleus. nih.govwikipedia.org Subsequent studies identified a specific region within the Tat protein, the amino acid sequence 47-57 (YGRKKRRQRRR), as the minimal domain required for this cellular uptake. nih.gov This peptide, now famously known as the TAT peptide, became one of the first and most widely studied CPPs, paving the way for the development of numerous other cell-penetrating sequences. nih.govsbmu.ac.ir

Significance of Peptide Modifications for Enhanced Research Utility

While natural peptides possess inherent biological activities, they often have limitations for research and therapeutic use, such as instability and short half-life. bachem.com Chemical modifications can significantly enhance their properties. bachem.comgenscript.com These modifications can include alterations to the peptide's termini, side chains, or backbone. bachem.com Such changes can improve stability, modulate biological activity, and introduce new functionalities, like fluorescent tags for imaging or reactive groups for conjugation to other molecules. genscript.comgencefebio.com These enhancements expand the utility of peptides as robust research tools. bachem.com

Rationale for the Design of Cys(Npys)-TAT (47-57), FAM-labeled as a Multifunctional Research Probe

The design of this compound is a prime example of how strategic modifications can create a highly functional research tool. This compound combines the cell-penetrating ability of the TAT peptide with features that allow for both visualization and further chemical linkage.

Integration of Cell-Penetrating, Conjugation-Enabled, and Fluorescent Tagging Modalities

This multifunctional probe is built upon the TAT (47-57) peptide sequence, which grants it the ability to enter cells. eurogentec.com The addition of a cysteine (Cys) residue at the N-terminus, which is then activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, provides a specific site for conjugation. eurogentec.comnih.gov The Npys group activates the sulfur atom of the cysteine, making it highly reactive towards thiol groups, enabling the peptide to be easily linked to other molecules of interest. eurogentec.comnih.gov Furthermore, the peptide is labeled with a carboxyfluorescein (FAM) dye. eurogentec.com FAM is a commonly used fluorescent tag that allows for the visualization of the peptide's location within cells using fluorescence microscopy. sb-peptide.comcpcscientific.com

Foundational Research Applications of Designed Peptide Conjugates

The ability to conjugate molecules to cell-penetrating peptides opens up a vast range of research possibilities. nih.gov Peptide-drug conjugates (PDCs) are a prominent application, where a therapeutic agent is attached to a CPP to enhance its delivery to target cells, a strategy with significant potential in cancer therapy. nih.govmdpi.com Similarly, peptide-oligonucleotide conjugates can be used to deliver genetic material into cells to modulate gene expression. youtube.com The fluorescent tag on this compound allows researchers to track the delivery and intracellular trafficking of these conjugates, providing valuable insights into their mechanisms of action. lifetein.combio-itworld.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C101H152N38O21S3 B12389599 Cys(Npys)-TAT (47-57), FAM-labeled

Properties

Molecular Formula

C101H152N38O21S3

Molecular Weight

2330.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[2-(3,6-dihydroxy-3H-xanthen-9-yl)-5-isothiocyanatophenyl]acetyl]amino]-3-sulfanylpropanoyl]-(2-nitrophenyl)sulfanylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1

InChI Key

ZVGXXRBGGTZXMP-NRAYXAAJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SN([C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O

Origin of Product

United States

Architectural Design and Functional Components for Research Applications

The TAT (47-57) Peptide Sequence as a Core Cell-Penetrating Domain in Research

The trans-activating transcriptional activator (TAT) protein from the Human Immunodeficiency Virus 1 (HIV-1) is notable for its ability to enter cells. biosyn.comresearchgate.net A specific fragment of this protein, TAT (47-57), has been identified as a potent cell-penetrating peptide (CPP) and is widely utilized in research to deliver various molecular cargoes across the cell membrane. sb-peptide.comjpt.comviamedica.pl

The TAT (47-57) peptide sequence is characterized by the amino acid sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg. karebaybio.com A defining feature of this peptide is its high density of positively charged amino acids, specifically six arginine and two lysine (B10760008) residues. researchgate.net This abundance of basic residues confers a strong cationic nature to the peptide under physiological conditions. scifiniti.comnih.gov While some cell-penetrating peptides adopt amphiphilic helical structures, TAT (47-57) is largely unstructured and highly flexible. frontiersin.org This structural flexibility, combined with its cationic character, is crucial for its interaction with the cell membrane. scifiniti.comfrontiersin.org

Table 1: Amino Acid Sequence of TAT (47-57)

Sequence (Three-Letter Code) Sequence (One-Letter Code)
Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg YGRKKRRQRRR

The primary function of the TAT (47-57) domain in research is to act as a vehicle for transporting a wide array of molecules, which are otherwise unable to cross the cell membrane, into the cellular interior. sb-peptide.comjpt.comviamedica.pl These "cargoes" can include peptides, proteins, nucleic acids like siRNA and plasmid DNA, antibodies, and even liposomes. sb-peptide.comjpt.comspandidos-publications.com The mechanism of entry is thought to be initiated by electrostatic interactions between the cationic TAT peptide and the negatively charged components of the cell surface, such as proteoglycans. nih.gov Following this initial binding, the peptide and its attached cargo are internalized. While the precise mechanism is still under investigation and may be cell-type dependent, evidence suggests that macropinocytosis, a form of endocytosis, plays a significant role. scifiniti.comspandidos-publications.com Once inside the cell, the cargo needs to be released from the endosome to exert its biological effect. scifiniti.com The ability of TAT (47-57) to facilitate this translocation makes it an invaluable tool for studying intracellular processes and for the potential delivery of therapeutic agents in a research context. jpt.com

Npys Modification of Cysteine for Reversible and Specific Conjugation Strategies

The specific and controlled attachment of cargo molecules to the TAT (47-57) peptide is essential for its application as a delivery vector. The Npys (3-nitro-2-pyridinesulfenyl) modification of a cysteine residue provides a strategic approach to achieve this, offering a reversible and highly specific conjugation method. eurogentec.comresearchgate.net

The 3-nitro-2-pyridinesulfenyl (Npys) group is an amine-protecting group that can be introduced by reacting an amino acid with 3-nitro-2-pyridinesulfenyl chloride. nih.gov In the context of Cys(Npys)-TAT (47-57), the Npys group is attached to the sulfur atom of the N-terminal cysteine residue. eurogentec.com This modification serves to "activate" the thiol group of the cysteine. eurogentec.comresearchgate.net The Npys group is a good leaving group, making the sulfur atom of the cysteine susceptible to nucleophilic attack by a free thiol group from another molecule. researchgate.netresearchgate.net This results in a thiol-disulfide exchange reaction, forming a new disulfide bond between the cysteine of the TAT peptide and the thiol-containing cargo molecule. researchgate.net This reaction is highly specific for thiols, minimizing non-specific conjugation to other functional groups.

The Npys-activated cysteine is highly effective for thiol-mediated conjugation reactions in a research setting. eurogentec.com This strategy allows for the specific and covalent attachment of any cargo molecule that possesses a free thiol group, such as another peptide or a small molecule. researchgate.netnih.gov The reaction proceeds under mild conditions, which is crucial for preserving the structure and function of sensitive biological molecules. researchgate.netmdpi.com Furthermore, the resulting disulfide bond is reversible. nih.govresearchgate.net This is a key advantage, as the disulfide linkage can be cleaved under the reducing conditions found within the cytoplasm of a cell, allowing for the release of the unmodified cargo from the TAT peptide once it has been delivered into the cell. nih.gov This targeted release is essential for the cargo to perform its intended function. The efficiency of this conjugation method makes it a robust tool for creating well-defined peptide-cargo conjugates for research purposes. uu.nlresearchgate.net

The placement of the Cys(Npys) group at the N-terminus of the TAT (47-57) peptide is a deliberate design choice. eurogentec.com Placing the reactive group at the N-terminus ensures that the core cell-penetrating sequence of TAT (47-57) remains unmodified and fully accessible for its interaction with the cell membrane. nih.gov This positioning minimizes the risk of the conjugation site or the cargo molecule interfering with the peptide's ability to penetrate the cell. Furthermore, having the reactive cysteine at a terminal position can make it more accessible for conjugation with bulky cargo molecules. This design principle ensures that the cell-penetrating function of the TAT peptide is not compromised by the addition of the cargo, thereby maximizing the efficiency of the delivery system.

FAM Labeling for Fluorescence-Based Detection and Visualization in Research

Utility of Fluorescein (B123965) Amidite (FAM) as a Fluorescent Reporter in Peptide Research

Fluorescein amidite (FAM) is a widely utilized fluorescent dye in peptide research due to its favorable chemical and spectral properties. sb-peptide.comaxispharm.com As a derivative of fluorescein, FAM is commonly used to label peptides and oligonucleotides for various applications, including fluorescence microscopy, flow cytometry, and DNA sequencing. sb-peptide.comsyronoptics.com Its utility as a fluorescent reporter stems from its high quantum yield, which translates to bright and easily detectable fluorescent signals. axispharm.comsyronoptics.com

In the context of peptide research, FAM is often conjugated to a peptide's N-terminus, C-terminus, or the side chain of an amino acid like lysine. biosynth.comsb-peptide.com This labeling allows for the direct visualization and tracking of the peptide's interaction with cells and other biological molecules. labinsights.nl The water-solubility of fluorescein derivatives makes them suitable for use in aqueous biological environments. axispharm.com The versatility and strong fluorescence of FAM make it a popular choice for researchers studying peptide uptake, localization, and dynamics within living systems. sb-peptide.comaxispharm.com

Optical Properties Relevant to Research Applications (e.g., Excitation/Emission Maxima, Photostability)

The optical properties of FAM are central to its function as a fluorescent reporter in research. Fluorescent dyes operate through a process of excitation and emission, where they absorb light at a specific wavelength and then emit light at a longer wavelength. labinsights.nl For FAM, the typical excitation maximum is around 495 nm, and its emission maximum is approximately 520 nm, resulting in a bright green fluorescence. syronoptics.com These specific wavelengths are compatible with common fluorescence detection equipment, further enhancing its utility. sb-peptide.com

An important consideration in fluorescence-based research is the photostability of the dye. While FAM provides a strong signal, it can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. syronoptics.com This characteristic means that while it is effective for many applications, experiments requiring long-term imaging may be impacted. axispharm.com The pH of the environment can also influence FAM's fluorescence, with optimal performance generally observed in the pH range of 7.5 to 8.5. sb-peptide.com

Below is a table summarizing the key optical properties of FAM:

PropertyValueReference
Excitation Maximum~495 nm axispharm.comsyronoptics.com
Emission Maximum~515-520 nm axispharm.comsyronoptics.com
ColorGreen syronoptics.com
Quantum YieldHigh syronoptics.com
PhotostabilityModerate axispharm.com

Self-Quenching Phenomena and Their Application in Research Assay Design

One application of self-quenching is in the design of probes to detect specific biological events, such as enzyme activity or molecular binding. nih.gov For instance, a peptide can be labeled with multiple FAM molecules in such a way that their close proximity leads to quenched fluorescence. Upon enzymatic cleavage of the peptide, the FAM molecules are separated, leading to a significant increase in fluorescence. This "turn-on" signal can be used to quantify enzyme activity.

Similarly, self-quenching can be used to study the binding of a labeled peptide to a target molecule. nih.gov A study by Jiskoot et al. (1991) demonstrated the use of a fluorescein-labeled peptide to determine the affinity constant of a monoclonal antibody-peptide complex using fluorescence polarization. nih.gov In such assays, changes in the fluorescence signal upon binding can provide quantitative information about the interaction. The development of fluorescence self-quenching assays offers a valuable method for discovering probe peptides that can specifically recognize target sequences in complex biological media. nih.gov

Molecular and Cellular Mechanisms of Action in Research Models

Pathways of Cellular Internalization of Cys(Npys)-TAT (47-57), FAM-labeled

The cellular uptake of this compound is a complex process that is believed to occur through multiple pathways. These pathways can be broadly categorized as energy-dependent endocytic mechanisms and direct translocation across the plasma membrane. The prevalence of each pathway can be influenced by various factors, including cell type and experimental conditions.

Energy-Dependent Endocytic Mechanisms in in vitro Systems

A significant body of research suggests that the internalization of arginine-rich peptides like TAT (47-57) is an energy-dependent process involving endocytosis. researchgate.net This contrasts with earlier hypotheses that proposed a solely energy-independent direct penetration. scifiniti.com Endocytosis is a cellular process where substances are brought into the cell. The material to be internalized is surrounded by an area of the cell membrane, which then buds off inside the cell to form a vesicle containing the ingested material.

Several distinct endocytic pathways have been implicated in the uptake of CPPs, including:

Clathrin-mediated endocytosis: This pathway involves the formation of small vesicles coated with the protein clathrin.

Caveolin-mediated endocytosis: This process is characterized by the involvement of flask-shaped pits in the membrane that are rich in the protein caveolin.

Macropinocytosis: This is a non-specific process where the cell engulfs large amounts of extracellular fluid. scifiniti.com

Studies on complexes of plasmid DNA with the basic domain of TAT (47-57) have shown that these complexes are transferred into mammalian cells through endocytosis-mediated pathways. medchemexpress.commedchemexpress.com

Proposed Direct Translocation Models and Experimental Evidence in Research

While endocytosis is a major pathway, there is also evidence to support the direct translocation of TAT peptides across the plasma membrane. anaspec.com This proposed energy-independent mechanism is thought to occur without the direct involvement of the cell's internalization machinery. acs.org

Quantitative studies measuring the intracellular uptake of FAM-labeled TAT peptide have provided insights into this dual-pathway entry. Research has shown that at lower temperatures (4 to 15°C), the uptake is a rapid, temperature-independent process, which is indicative of direct membrane translocation. nih.gov However, at longer durations and higher temperatures, the rate of uptake becomes linearly dependent on temperature, suggesting an energy-dependent process. nih.gov The activation energy for this temperature-dependent phase was found to be significantly lower than that of macropinocytosis probes, indicating that the mechanism is distinct from classical endocytosis. nih.gov

The proposed mechanism for direct translocation involves the initial interaction of the positively charged TAT peptide with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans. researchgate.net This interaction is thought to induce a local destabilization of the membrane, allowing the peptide to pass directly into the cytoplasm.

Influence of Cell Type and Experimental Conditions on Uptake Kinetics

The efficiency and dominant pathway of this compound internalization can vary significantly depending on the cell type and the specific experimental conditions. scifiniti.com The expression levels of cell surface molecules, such as proteoglycans, can influence the initial binding of the peptide and, consequently, its uptake efficiency.

Furthermore, experimental parameters can also impact the observed uptake kinetics. For instance, the presence of certain molecules can modulate the uptake of TAT peptides. Phloretin, a modulator of cell membrane dipole potential, has been shown to reduce the uptake of TAT while increasing the uptake of a macropinocytosis probe, further highlighting the distinct entry mechanisms. nih.gov The choice of fluorescent label itself can also have an effect on the cellular distribution and viability. sb-peptide.com

Intracellular Trafficking and Subcellular Localization Dynamics

Once internalized, the journey of this compound within the cell is a dynamic process involving movement between different subcellular compartments. Understanding this trafficking is crucial for designing effective drug delivery systems that can target specific organelles.

Endosomal Escape and Cytosolic Distribution Patterns

For TAT peptides that enter the cell via endocytosis, a critical step for reaching cytosolic or nuclear targets is to escape from the endosomal vesicles. scholaris.ca Failure to do so results in the peptide being trafficked to lysosomes for degradation.

Various strategies are being explored to enhance endosomal escape. One approach involves the use of fusogenic peptides, such as the HA2 peptide from the influenza virus, which can be co-administered or conjugated to the CPP to promote endosomal membrane disruption in a pH-dependent manner. medchemexpress.com Another novel strategy utilizes the translocation domain of Pseudomonas aeruginosa Exotoxin A to facilitate the release of cargo from vesicular compartments into the cytosol. scholaris.ca

Following successful endosomal escape, the FAM-labeled TAT peptide can be observed to distribute within the cytosol. The pattern of this distribution can be influenced by the peptide's properties and its interactions with intracellular components.

Accumulation in Specific Organelles and Cellular Compartments in Research Models

The subcellular localization of this compound is a key area of investigation. Due to its basic nature, the TAT peptide has a propensity to accumulate in the nucleus. However, its distribution is not limited to this compartment.

Immunofluorescence microscopy and subcellular fractionation are powerful techniques used to determine the localization of such peptides. nih.gov These studies can reveal the concentration of the peptide in specific organelles, such as the endoplasmic reticulum or mitochondria. For example, studies on platelet-borne thiol isomerases have shown their concentration in a subcellular compartment corresponding to the sarco/endoplasmic reticulum. nih.gov

The ability to direct the accumulation of TAT-conjugated cargo to specific cellular compartments holds significant therapeutic potential. For instance, targeting mitochondria could be beneficial for treating diseases associated with mitochondrial dysfunction.

Mechanisms of Research Cargo Association and Intracellular Release

The design of this compound allows for two primary modes of association with research cargo: non-covalent electrostatic interactions and covalent disulfide bonding. This dual functionality expands the range of molecules that can be transported into cells for research purposes.

The TAT (47-57) peptide sequence, characterized by a high density of positively charged arginine and lysine (B10760008) residues, facilitates strong electrostatic interactions with negatively charged molecules such as nucleic acids. nih.govacs.org This interaction leads to the formation of polyelectrolytic complexes where the peptide effectively coats the nucleic acid, neutralizing its charge and condensing it into nanoparticles. eurogentec.com This process is crucial for protecting the nucleic acid cargo from nuclease degradation and facilitating its cellular uptake. eurogentec.com

Research has demonstrated that the basic domain of the HIV-1 Tat protein (amino acids 47-57) can electrostatically interact with plasmid DNA, forming stable complexes at various charge ratios. nih.gov These complexes are then internalized by mammalian cells through endocytosis-mediated pathways. nih.govmedchemexpress.com The initial interaction is often with negatively charged heparan sulfate proteoglycans on the cell surface, which is thought to trigger internalization. acs.orgnih.gov The FAM label on the peptide allows for the visualization and tracking of these complexes as they enter and traffic within the cell.

Research CargoKey FindingsSupporting Evidence
Plasmid DNAForms stable polyelectrolytic complexes.Complexes are formed at various negative/positive charge ratios and are capable of being delivered into mammalian cells. nih.gov
Complexation protects DNA from nuclease degradation.Oligomers of TAT(47-57) compact plasmid DNA into nanometric particles, enhancing stability. eurogentec.com
Cellular uptake is mediated by endocytosis.Studies show that DNA-Tat complexes are transferred to mammalian cells via endocytosis. nih.govmedchemexpress.com

A key feature of this compound is the N-terminal cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. eurogentec.com This activated cysteine allows for the specific and efficient formation of a disulfide bond with a thiol-containing research payload. anaspec.comnih.gov This covalent conjugation strategy is employed for cargo that cannot be associated via electrostatic interactions.

The resulting disulfide linkage is relatively stable in the oxidizing extracellular environment but is designed to be cleaved within the reducing environment of the cell, particularly the cytoplasm and nucleus. lifetein.com This cleavage is primarily mediated by the high intracellular concentration of glutathione (B108866) (GSH), which acts as a reducing agent, breaking the disulfide bond and releasing the cargo from the TAT peptide. nih.gov This triggered release mechanism ensures that the research payload is liberated at its site of action. The FAM label remains attached to the TAT peptide, allowing researchers to distinguish the location of the delivery vehicle from that of the released cargo, provided the cargo is also labeled with a spectrally distinct fluorophore.

ProcessMechanismSignificance in Research
ConjugationThe S(Npys) group on the cysteine of the TAT peptide reacts with a free thiol group on the research cargo to form a stable disulfide bond. lifetein.comAllows for the covalent attachment of a wide range of thiol-containing molecules for intracellular delivery.
Intracellular CleavageThe disulfide bond is reduced by intracellular glutathione (GSH), breaking the link between the TAT peptide and the cargo. nih.govEnables the controlled and triggered release of the research payload within the reducing environment of the cell.
Cargo LiberationThe research payload is freed from the delivery peptide to interact with its intracellular target.Essential for the biological activity of the delivered molecule.

Bioimaging and Visualization Studies Utilizing FAM Fluorescence

The covalent attachment of the FAM fluorophore to the TAT peptide is central to its application in bioimaging. cpcscientific.comnih.gov FAM is a derivative of fluorescein (B123965) and is one of the most commonly used fluorescent tags for peptides due to its favorable spectral properties and stability. sb-peptide.comcpcscientific.com The ability to visualize molecules in living systems provides crucial biological information at the molecular level. cpcscientific.com

PropertyValue
Fluorophore5-Carboxyfluorescein (B1664652) (5-FAM)
Excitation Wavelength (Abs)~494 nm
Emission Wavelength (Em)~521 nm
Common ApplicationsFluorescence Microscopy, Flow Cytometry, FRET

This table summarizes the key properties of the FAM fluorophore commonly used in peptide labeling. Data sourced from multiple references. eurogentec.comsb-peptide.cominnopep.com

The FAM label enables researchers to track the entry and movement of the TAT peptide within living cells in real time. cpcscientific.cominnopep.com Using techniques like fluorescence microscopy, the internalization of the peptide can be monitored without the need for cell fixation, preserving the natural cellular environment. nih.gov Studies have demonstrated that FAM-labeled TAT peptides can rapidly permeate plasma membranes. nih.gov Live-cell imaging experiments allow for the direct visualization of the peptide's journey, showing its accumulation at the cell membrane and subsequent diffusion throughout the cytoplasm over time. nih.gov This method provides invaluable insights into the kinetics and mechanisms of cellular uptake, revealing whether the process is energy-independent or relies on pathways like endocytosis. nih.govnih.gov For instance, researchers can observe the peptide's distribution within different cellular compartments, distinguishing between cytoplasmic localization and translocation into the nucleus. nih.gov

Flow cytometry offers a high-throughput method for the quantitative analysis of peptide-cell association. nih.govcore.ac.uk This technique rapidly measures the fluorescence intensity of individual cells in a large population, allowing for a statistical assessment of cellular uptake efficiency. nih.govresearchgate.net By incubating cells with the FAM-labeled TAT peptide and then analyzing them with a flow cytometer, researchers can quantify the percentage of cells that have internalized the peptide and the relative amount of peptide per cell. nih.govresearchgate.net This quantitative approach is crucial for comparing the uptake efficiency of different cell-penetrating peptides or for studying how various factors, such as peptide concentration or cell type, influence internalization. core.ac.ukresearchgate.net Studies have shown that this method can detect as few as 1% of infected or targeted cells within a population due to a significant difference in fluorescence intensity between positive and negative cells. nih.gov

TechniqueInformation GainedKey Findings from Research
Flow Cytometry Quantifies the number of fluorescent cells and the mean fluorescence intensity.Enables high-throughput, automated analysis of cellular uptake. nih.gov Can detect small populations of positive cells. nih.gov Prone to fluorescence quenching at high peptide-to-cell ratios. researchgate.net
Fluorometry Measures the total fluorescence in a cell lysate.Can distinguish between internalized and membrane-bound peptides. researchgate.net Quantitative results converge well with mass spectrometry data. researchgate.net

This table compares flow cytometry with fluorometry for the quantitative analysis of cell-penetrating peptide uptake, based on research findings.

Advanced microscopic techniques, particularly confocal microscopy, are instrumental in mapping the precise location of the FAM-labeled TAT peptide within the cell's intricate architecture. cpcscientific.comresearchgate.net Confocal microscopy allows for the optical sectioning of cells, eliminating out-of-focus light to generate sharp, high-resolution images of specific subcellular structures. researchgate.netfsu.edu By co-staining cells with dyes that mark specific organelles, such as a nuclear stain, researchers can determine if the green fluorescence of the FAM-labeled peptide co-localizes with these structures. researchgate.netaddgene.org Such studies have provided clear visual evidence of FAM-labeled TAT conjugates within both the cytoplasm and the nucleus of cells like HeLa cells. researchgate.net This precise mapping is critical for understanding the peptide's mechanism of action and for designing drug delivery systems that target specific intracellular compartments. nih.gov

Probing Intracellular Processes and Pathways

Beyond simply visualizing cellular entry, the this compound peptide serves as a probe to investigate dynamic intracellular events. anaspec.com Its ability to carry molecular cargo or to act as a reporter allows for the study of complex biological pathways.

Fluorescently labeled peptides are valuable tools for studying the complex networks of protein-protein interactions (PPIs) that regulate cellular function. lifetein.comrsc.org Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed to detect the proximity between two molecules. sb-peptide.com In a FRET-based assay, the FAM-labeled TAT peptide could act as a donor or acceptor fluorophore. If the peptide binds to a target protein that is itself labeled with a complementary fluorophore, an energy transfer can occur when they are in close proximity, altering the fluorescence emission and indicating an interaction. lifetein.com Another method, fluorescence polarization, measures changes in the rotational speed of the labeled peptide upon binding to a larger protein, which can be used to determine binding affinities. researchgate.net These approaches allow for the real-time monitoring of PPIs within the native context of a living cell. nih.gov

The TAT peptide itself is derived from a protein that regulates gene expression, making its derivatives relevant for studying such processes. researchgate.net FAM-labeled peptide probes can be designed to bind to specific DNA or RNA sequences or to proteins involved in gene regulation. oup.com By tracking the localization and binding of these probes, researchers can gain insights into the spatiotemporal dynamics of gene expression and signaling cascades. nih.gov For example, a FAM-labeled peptide could be used in an electrophoretic mobility shift assay (EMSA) to visualize its binding to a nucleic acid probe, providing information on the formation of protein-DNA complexes that are fundamental to transcriptional control. oup.com The ability to visualize these interactions within cells helps to build a more complete picture of how cellular signaling pathways are orchestrated and how they influence gene activity. nih.gov

Advancements in Molecular and Cellular Research Utilizing this compound

The chemical compound this compound, has emerged as a powerful tool in molecular and cellular research. This peptide, derived from the trans-activating transcriptional activator (TAT) protein of the Human Immunodeficiency Virus (HIV), is engineered for multifaceted applications. Its core structure, TAT (47-57), is a cell-penetrating peptide (CPP) that facilitates the uptake of various molecular cargoes across the cell membrane. The addition of a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group allows for specific conjugation to other molecules, while the fluorescein amidite (FAM) label provides a fluorescent tag for visualization and tracking. This article explores the diverse applications of this compound in non-therapeutic research settings, focusing on its role in tracking cellular processes, facilitating cargo delivery, and investigating molecular interactions.

Comparative Analysis and Contextualization in Research

Comparison with Other TAT Peptide Fragments and Derivatives

The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD) that allows it to enter cells. The minimal sequence for this activity has been identified as residues 47-57 (YGRKKRRQRRR). bachem.commdpi.com This core sequence is the foundation for a variety of derivatives designed to enhance or modify its function. Cys(Npys)-TAT (47-57), FAM-labeled is one such derivative, featuring an N-terminal cysteine modified with a 3-nitro-2-pyridinesulfenyl (Npys) group for specific conjugation reactions and a C-terminal lysine (B10760008) labeled with 5-carboxyfluorescein (B1664652) (FAM) for visualization. eurogentec.cominnopep.com

Structural-Activity Relationships of TAT (47-57) Versus Other CPPs

The structure of a cell-penetrating peptide is intrinsically linked to its activity. The TAT (47-57) peptide is characterized by its high density of basic amino acids, particularly arginine, which imparts a strong positive charge at physiological pH. researchgate.netscifiniti.com This cationic nature is a common feature among many CPPs and is crucial for the initial electrostatic interactions with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans. nih.govportlandpress.com

Efficiency of Cellular Internalization Compared to Alternative TAT Constructs

The efficiency of cellular uptake can vary significantly among different TAT constructs. Modifications to the core TAT (47-57) sequence can either enhance or diminish its internalization capabilities. For example, the addition of hydrophobic moieties, such as a palmitoyl (B13399708) group, to TAT conjugates has been shown to facilitate more efficient intracellular accumulation. nih.gov This suggests that while electrostatic interactions are primary, hydrophobic interactions also play a significant role in the cellular entry of TAT peptides. nih.gov

The Cys(Npys) modification on this compound provides a reactive site for conjugation to cargo molecules. eurogentec.com The size and nature of the conjugated cargo can profoundly impact the internalization efficiency of the entire construct. Studies have shown that while TAT peptides can efficiently deliver a range of molecules, the delivery efficiency can be cargo-dependent. beilstein-journals.org Furthermore, the presence of the FAM label itself can alter the peptide's properties and potentially its uptake efficiency. lifetein.com

Comparison with Other Cell-Penetrating Peptides (e.g., Penetratin, Polyarginine)

The landscape of cell-penetrating peptides extends far beyond TAT derivatives, encompassing a diverse array of sequences with varying origins and properties. Prominent examples include Penetratin, derived from the Drosophila Antennapedia homeodomain, and polyarginine peptides (e.g., R8, R9). scifiniti.comnih.gov

Differential Uptake Mechanisms and Pathways

While many CPPs rely on endocytosis for cellular entry, the specific endocytic pathways utilized can differ. ox.ac.uknih.gov Research comparing TAT (47-57), Penetratin, and nona-arginine (B115151) (R9) revealed that all three can simultaneously use multiple endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis. nih.gov However, the contribution of each pathway can vary between peptides. For instance, Antp (a Penetratin-related peptide) shows a higher reliance on clathrin-mediated endocytosis compared to TAT. nih.gov

Furthermore, the uptake mechanism can be influenced by the CPP concentration and the nature of the cargo. beilstein-journals.org At high concentrations, some CPPs, including Antp, have been observed to utilize an endocytosis-independent direct translocation pathway. nih.gov Polycationic CPPs like TAT and Penetratin often initiate uptake through electrostatic interactions with cell surface proteoglycans, which then triggers endocytosis. portlandpress.com In contrast, some amphipathic CPPs may utilize different, non-endocytic internalization routes. ox.ac.uk The uptake pattern of TAT (47-57) has also been shown to be cell-type dependent, exhibiting different localization patterns in various epithelial cell models when compared to Penetratin. ethz.ch

Cell-Penetrating Peptide Primary Uptake Mechanism(s) Key Structural Feature
TAT (47-57) Endocytosis (macropinocytosis, clathrin-mediated, caveolae-dependent), potential for direct translocation. nih.govHigh density of cationic residues (arginine). scifiniti.com
Penetratin Endocytosis (higher contribution of clathrin-mediated), direct translocation at high concentrations. nih.govPolycationic and contains tryptophan residues. cardoso-lab.org
Polyarginine Endocytosis. nih.govHomopolymer of arginine, highly cationic. scifiniti.com
Transportan Non-endocytic pathways have been suggested. nih.govChimeric peptide with amphipathic properties. researchgate.net

Relative Cargo Delivery Efficiencies in Research Applications

The ultimate goal of a CPP is often to deliver a biologically active cargo into a cell. The efficiency of this process can vary significantly between different CPPs. In comparative studies, polyarginine has been shown to exhibit a higher maximal uptake of a fluorescent cargo compared to TAT and Penetratin. nih.gov However, the conjugation of a cargo molecule can have differential effects on the uptake of various CPPs. For example, while cargo conjugation had little effect on TAT- and Antennapedia-mediated delivery, it caused a large reduction in delivery by polyarginine. nih.gov

The choice of CPP for a specific research application often depends on the nature of the cargo and the target cell type. While TAT peptides are effective transporters for a wide range of molecules, including peptides and oligonucleotides, other CPPs may offer advantages in specific contexts. nih.govviamedica.pl The Cys(Npys) group on this compound allows for the covalent attachment of a specific cargo, and the efficiency of its delivery will be a function of both the TAT peptide's intrinsic properties and the characteristics of the attached molecule. eurogentec.com

Comparison with Other Fluorescent Labeling Strategies in Peptide Research

Fluorescent labeling is an indispensable tool in peptide research for tracking and visualization. lifetein.com The FAM label on this compound is a widely used fluorescein (B123965) derivative. sb-peptide.com

The choice of a fluorescent dye can significantly impact the physicochemical properties and biological activity of the labeled peptide. researchgate.netlifetein.com Factors to consider when selecting a fluorescent label include its brightness, photostability, size, and potential for non-specific interactions. lifetein.com

Fluorescent Dye Family Common Examples Key Characteristics Typical Applications
Fluoresceins FAM, FITCHigh absorptivity, good quantum yield, pH sensitivity. lubio.chFluorescence microscopy, flow cytometry. lifetein.com
Rhodamines TAMRA, Rhodamine BGenerally more photostable than fluoresceins. acs.orgFRET, immunochemistry. sb-peptide.com
Cyanines Cy3, Cy5Bright and photostable, available in a wide range of wavelengths. sb-peptide.comFRET, microarrays, in vivo imaging. sb-peptide.com
Alexa Fluors Alexa Fluor 488, Alexa Fluor 647Bright and highly photostable, less pH-sensitive than fluoresceins. lifetein.comHigh-resolution imaging.
ATTO Dyes ATTO 488, ATTO 647NHigh photostability and brightness. lifetein.comSingle-molecule detection, super-resolution microscopy.

FAM is a popular choice due to its strong fluorescence and compatibility with common filter sets. sb-peptide.comlubio.ch However, its fluorescence can be pH-sensitive. lifetein.com Other dyes, such as the Alexa Fluor and ATTO families, offer enhanced photostability and brightness, which can be advantageous for demanding imaging applications. lifetein.com The conjugation strategy, including the site of labeling, can also influence the labeled peptide's behavior. researchgate.net In this compound, the FAM dye is attached to a lysine residue at the C-terminus, which may minimize interference with the N-terminal Cys(Npys) group intended for cargo conjugation. eurogentec.com

Advantages and Limitations of FAM Labeling in Specific Research Contexts

The conjugation of Fluorescein Amidite (FAM) to the Cys(Npys)-TAT (47-57) peptide provides a powerful tool for tracking its intracellular journey and interaction with target molecules. FAM, a derivative of fluorescein, is one of the most commonly used fluorescent dyes for peptide labeling due to its favorable spectral properties and versatility. sb-peptide.com However, like any labeling agent, its use comes with a distinct set of advantages and limitations that must be considered within the context of specific research applications.

Advantages:

FAM's primary advantage lies in its high quantum yield, which results in a bright green fluorescence upon excitation, making it highly detectable even at low concentrations. syronoptics.com This high sensitivity is crucial for applications such as fluorescence microscopy and flow cytometry, where clear visualization of the FAM-labeled TAT peptide within cellular compartments is required. syronoptics.comaxispharm.com The dye is also highly water-soluble, which is beneficial when working with biological systems. axispharm.com

The excitation and emission maxima of FAM (typically around 495 nm and 520 nm, respectively) are well within the range of standard fluorescence detection equipment, such as filter sets for fluorescence microscopes and lasers for flow cytometers, making it a convenient and accessible choice for many laboratories. sb-peptide.comsyronoptics.com Furthermore, established chemical methods for incorporating FAM into peptides, either during solid-phase synthesis or as a post-synthetic modification, are readily available. nih.govacs.org The use of a pre-made Fmoc-Lys(5-Fam) building block, for instance, can streamline the synthesis process, avoiding additional coupling and purification steps that are often required with other labeling strategies. nih.gov

Limitations:

Despite its widespread use, FAM labeling is not without its drawbacks. A significant limitation is its susceptibility to photobleaching, where the fluorophore permanently loses its ability to fluoresce after prolonged exposure to excitation light. syronoptics.com This can be problematic in time-lapse imaging experiments that require long-term observation. The fluorescence intensity of FAM is also known to be pH-dependent, which can complicate quantification in acidic cellular compartments like endosomes or lysosomes. sb-peptide.com

Moreover, the attachment of a relatively bulky molecule like FAM can potentially influence the physicochemical properties and biological activity of the TAT (47-57) peptide. Studies have shown that the choice of fluorophore can affect the cellular distribution and viability of cell-penetrating peptides. sb-peptide.com In some cases, the presence of a FAM/quencher pair has been observed to impact the structure and thermal stability of a labeled peptide. nih.gov Finally, while labeling protocols are established, the efficiency of coupling FAM to a peptide can sometimes be suboptimal, requiring careful optimization of coupling agents to achieve satisfactory yields. acs.org

Table 1: Advantages and Limitations of FAM Labeling for Cys(Npys)-TAT (47-57)

Feature Description Research Context Implications Citation(s)
Advantages
High Quantum Yield Emits bright green fluorescence, making it very efficient at converting absorbed light into a detectable signal. Enables highly sensitive detection in applications like fluorescence microscopy and flow cytometry. syronoptics.com
Spectral Properties Excitation (~495 nm) and emission (~520 nm) wavelengths are compatible with common laboratory equipment. Facilitates ease of use and accessibility for a wide range of researchers without needing specialized instrumentation. sb-peptide.comsyronoptics.com
Water Solubility Readily dissolves in aqueous buffers. Ideal for use in biological assays and live-cell imaging. axispharm.com
Versatility Used in a wide array of applications including DNA sequencing, qPCR, microscopy, and flow cytometry. Allows for the application of the labeled peptide in diverse experimental setups. syronoptics.com
Limitations
Photobleaching Fluorescence intensity diminishes over time with prolonged exposure to light. Can limit the duration of imaging experiments and affect quantitative analysis in time-lapse studies. syronoptics.com
pH Sensitivity Fluorescence emission can vary with changes in environmental pH. May lead to inaccurate quantification in acidic cellular organelles such as lysosomes. sb-peptide.com
Steric Hindrance The physical size of the FAM molecule can potentially alter the peptide's conformation and function. Could affect the peptide's cell-penetrating ability, intracellular trafficking, and target interactions. sb-peptide.comnih.gov

Orthogonality and Compatibility with Other Fluorescent Probes

In modern cell biology, researchers often need to visualize multiple molecular events simultaneously. This requires the use of several fluorescent probes within the same sample, a technique known as multicolor imaging. The success of such experiments hinges on the principle of orthogonality, where each probe's signal can be detected independently without spectral interference from the others. nih.gov FAM's well-defined spectral characteristics make it a valuable component in multiplexed assays, provided its partners are chosen carefully.

FAM is frequently employed as the donor fluorophore in Förster Resonance Energy Transfer (FRET) studies. acs.orgwikipedia.org FRET is a mechanism where an excited donor fluorophore (like FAM) non-radiatively transfers energy to a nearby acceptor molecule. wikipedia.orgteledynevisionsolutions.com This process is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. nih.govevidentscientific.com

The compatibility of FAM with various acceptor molecules, including non-fluorescent quenchers like DABCYL and fluorescent dyes like TAMRA, is well-documented. nih.govacs.orgnih.gov In a FRET pair, when the donor and acceptor are in close proximity, excitation of the donor results in emission from the acceptor (or quenching of the donor's signal). This change in fluorescence can be used to monitor dynamic processes such as peptide cleavage, protein-protein interactions, or conformational changes in real-time. acs.orgnih.gov For instance, a FRET-based sensor could be designed where the FAM-labeled TAT peptide is also linked to a quencher. Upon enzymatic cleavage of a specific linker sequence, FAM and the quencher would separate, leading to a detectable increase in FAM's fluorescence.

For multicolor imaging applications beyond FRET, FAM can be paired with other fluorescent dyes that have distinct excitation and emission spectra. Dyes such as TAMRA (yellow-orange), Cy3 (orange), Cy5 (far-red), and various ATTO and Alexa Fluor dyes cover a broad spectral range, allowing for the simultaneous detection of multiple targets. sb-peptide.com The key to successful multicolor imaging is to select probes with minimal spectral overlap to prevent "bleed-through" or "crosstalk" between detection channels. The relatively narrow emission peak of FAM facilitates its integration into such multi-probe panels.

Table 2: Compatibility of FAM with Other Probes in FRET-Based Assays

Probe Type Role with FAM Principle of Interaction Application Example Citation(s)
TAMRA Fluorescent Dye Acceptor FRET occurs from FAM (donor) to TAMRA (acceptor) when in close proximity. Excitation of FAM leads to TAMRA emission. Spatiotemporal imaging of enzyme activity (e.g., caspase-3), where cleavage of a peptide linker separates the pair, recovering FAM fluorescence. acs.orgnih.gov
Dabcyl Quencher Acceptor (Quencher) FRET from FAM to Dabcyl results in non-fluorescent quenching of the FAM signal. Monitoring protease activity through cleavage of a FAM/Dabcyl-labeled peptide substrate, leading to signal restoration. nih.gov
Cy5 Fluorescent Dye Secondary Acceptor (in relayed FRET) Can be used in a triad (B1167595) (e.g., FAM-TAMRA-Cy5) where energy is transferred from FAM to TAMRA, and then from TAMRA to Cy5. Creating probes with a large Stokes shift for improved signal-to-noise ratio in complex biological samples. nih.gov

| QXL™ 520 | Quencher | Acceptor (Quencher) | Efficiently quenches FAM fluorescence through FRET when positioned nearby. | Development of sensitive assays for Matrix Metalloproteinases (MMPs). | nih.gov |

Challenges and Future Directions in Academic Research

Methodological Limitations in Current Research Applications

Despite its utility, the use of Cys(Npys)-TAT (47-57), FAM-labeled in research is accompanied by challenges that can impact the interpretation and reproducibility of experimental data.

Quantifying True Cytosolic Delivery versus Endosomal Trapping

A primary obstacle in the field of CPP-mediated delivery is accurately distinguishing between cargo that has successfully reached the cell cytosol and cargo that remains sequestered within endosomes. nih.govtandfonline.com While the FAM label on the TAT peptide allows for visualization of cellular uptake, standard fluorescence microscopy often cannot resolve the precise subcellular location. nih.gov A significant portion of CPP-cargo conjugates enters cells via endocytosis and often becomes trapped in these vesicles, failing to reach the cytosolic space where the intended biological activity would occur. nih.gov This endosomal entrapment is a critical bottleneck that limits the therapeutic efficacy of molecules delivered by CPPs. tandfonline.com The frequent observation of fluorescent signals within the cell can lead to an overestimation of delivery efficiency, as this signal may represent non-productive endosomal accumulation rather than effective cytosolic access. nih.govnih.gov The development of highly sensitive, specialized assays like the Split Luciferase Endosomal Escape Quantification (SLEEQ) is a testament to the limitations of current, more direct methods and underscores the ongoing challenge of obtaining truly quantitative data on endosomal escape. monash.edunih.gov

Standardization of Experimental Protocols for Reproducible Research Outcomes

A significant challenge in the broader CPP research field, which directly impacts studies using this compound, is the lack of standardized experimental protocols. nih.gov Research findings are often difficult to compare across different laboratories due to variations in key experimental parameters. These include the use of different cell lines, cargo molecules, peptide concentrations, and incubation times. nih.govnih.gov Furthermore, the analytical techniques employed, such as flow cytometry and confocal microscopy, can yield different types of information, and procedural details, like cell fixation methods for microscopy, can introduce artifacts that alter the apparent distribution of the peptide. nih.gov This lack of standardization contributes to conflicting reports in the literature regarding uptake mechanisms and efficiencies, making it challenging to build a universally accepted model of action for CPPs. nih.govdiva-portal.org Establishing standardized protocols is crucial for enhancing the reproducibility and reliability of research outcomes. nih.gov

Addressing Potential for Non-Specific Interactions within Complex Biological Systems

The arginine-rich nature of the TAT (47-57) sequence imparts a strong positive charge, which is fundamental to its cell-penetrating ability but also a source of non-specific interactions. anaspec.com These peptides can bind electrostatically to the negatively charged components of the cell surface, which can complicate the quantification of internalization and may not necessarily lead to uptake. nih.govnih.gov In complex biological environments, the peptide may interact with various extracellular and intracellular proteins and other macromolecules, potentially altering its behavior and delivery efficiency. nih.gov Moreover, the fluorescent FAM label itself, while essential for detection, could influence the physicochemical properties of the peptide, potentially affecting its aggregation state, stability, and interactions with biological structures. sb-peptide.com Understanding and controlling for these non-specific interactions are critical for accurately assessing the peptide's performance as a delivery vector. nih.gov

Methodological LimitationDescriptionImpact on Research
Endosomal Trapping CPP-cargo conjugates are taken up by cells but remain trapped in endocytic vesicles, failing to reach the cytosol. nih.govOverestimation of effective delivery; therapeutic cargo does not reach its target site of action, limiting efficacy. tandfonline.com
Lack of Standardization Widespread variation in cell lines, cargo, peptide concentrations, and analytical methods used across different studies. nih.govdiva-portal.orgDifficulty in comparing results between labs; leads to conflicting reports and hinders the establishment of clear structure-activity relationships. nih.gov
Non-Specific Interactions Electrostatic binding of the cationic peptide to negatively charged cell surfaces and other biomolecules. nih.govnih.govCan lead to inaccurate quantification of uptake and potential off-target effects; the FAM label itself may also alter peptide behavior. sb-peptide.com

Emerging Research Avenues and Innovative Applications

Overcoming current limitations requires innovation. Future research involving this compound is moving towards more sophisticated and targeted applications.

Development of Activatable this compound Probes for Specific Intracellular Events

A promising future direction is the design of "activatable" or "smart" probes. In this paradigm, the properties of the FAM-labeled TAT peptide conjugate are designed to change in response to a specific intracellular stimulus. The Cys(Npys) group is ideally suited for this approach, as it allows for the precise, covalent attachment of various molecular components via thiol chemistry. eurogentec.commdpi.com For example, a probe could be engineered where the FAM fluorescence is initially quenched. Upon encountering a specific intracellular environment, such as the low pH of an endosome or the presence of a particular enzyme associated with a disease state, a linker could be cleaved, leading to de-quenching and a "turn-on" fluorescent signal. This strategy would provide a much clearer indication of when and where the peptide has reached its intended target, minimizing background from non-specific binding and enabling the real-time imaging of dynamic cellular processes. nih.gov

Integration into Advanced Multi-Modal Imaging Research Techniques

To gain a more comprehensive understanding of the peptide's journey within a biological system, researchers are looking to integrate it into multi-modal imaging workflows. While the FAM label makes the peptide readily detectable by fluorescence microscopy, this technique has limitations in terms of resolution and tissue penetration. sb-peptide.com The reactive Cys(Npys) handle provides a chemical site for conjugating additional imaging agents. For instance, the peptide could be co-labeled with a contrast agent for magnetic resonance imaging (MRI) or a radionuclide for positron emission tomography (PET) scanning. This would allow for the correlation of cellular-level fluorescence data with anatomical or whole-body functional imaging, providing a more complete picture of the delivery process from the whole organism down to the subcellular level.

Exploration of Novel Research Cargoes for Intracellular Delivery

The this compound peptide is a specialized tool designed for intracellular delivery research. eurogentec.comacetherapeutics.com It incorporates the HIV-1 transactivator of transcription (TAT) 47-57 fragment, a well-established cell-penetrating peptide (CPP) known for its ability to translocate across the plasma membrane. sb-peptide.commedchemexpress.com The peptide's design includes two key modifications: a 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine residue and a carboxyfluorescein (FAM) label. The Cys(Npys) group provides an activated thiol-reactive handle, enabling the straightforward conjugation of various research cargoes that contain a free thiol group. eurogentec.comanaspec.com The FAM label is a fluorophore that allows for the tracking and visualization of the peptide-cargo complex during cellular uptake and trafficking studies using fluorescence microscopy. eurogentec.comsb-peptide.com

The inherent ability of the TAT (47-57) sequence to carry macromolecules across cell membranes makes this compound a versatile vector for a wide array of research cargoes. sb-peptide.com Academic research is continuously exploring the delivery of novel and diverse molecules to the intracellular environment to probe cellular functions, validate therapeutic targets, and develop new research tools. The conjugation of these cargoes to this compound facilitates their entry into cells, a critical barrier for many large or charged molecules.

Research applications have demonstrated the potential for TAT peptides to deliver a variety of cargoes. sb-peptide.commedchemexpress.com These include other peptides, proteins, nucleic acids, and nanoparticles. sb-peptide.commedchemexpress.commedchemexpress.comnih.gov For instance, the TAT peptide has been used to deliver peptide-based inhibitors, such as TAT-PiET, which targets the BRD4/JMJD6 protein complex involved in oncogene expression. medchemexpress.com It has also been shown to interact electrostatically with plasmid DNA, facilitating its transfer into mammalian cells. medchemexpress.com The exploration of new cargoes is a burgeoning field, with researchers aiming to deliver molecules that can modulate complex intracellular processes or act as imaging agents in specific cellular compartments.

The table below summarizes various types of research cargoes that represent potential candidates for conjugation with and delivery by this compound.

Table 1: Potential Research Cargoes for Intracellular Delivery

Cargo Category Specific Example Research Application
Bioactive Peptides TAT-PiET Inhibition of protein-protein interactions (e.g., BRD4/JMJD6) for cancer research. medchemexpress.com
JNK Peptide Inhibitors Investigation of signaling pathways in diseases like diabetes. medchemexpress.com
Nucleic Acids Plasmid DNA Gene delivery and studying gene function. medchemexpress.com
Antisense Morpholino Oligomers Gene knockdown studies. anaspec.com
Imaging Agents 99mTc-labeled chelates In vivo tracking of cells (e.g., neural stem cells) using SPECT imaging. nih.gov
Iron Oxide Nanoparticles Cellular tracking using Magnetic Resonance Imaging (MRI). nih.gov

| Therapeutic Payloads | Auger Electron Emitters | Targeted radiotherapy by delivering radioisotopes to specific subcellular locations like the nucleus. nih.gov |

Design of this compound Variants for Targeted Subcellular Localization Studies

Beyond simply entering the cell, directing a cargo to a specific subcellular compartment is a significant challenge in cell biology and drug delivery research. The native TAT (47-57) peptide sequence contains an arginine-rich motif that functions as a nuclear localization sequence (NLS), often leading to the accumulation of its cargo within the cell nucleus. nih.govnih.gov This inherent property is advantageous for delivering DNA-damaging agents or gene-editing tools. However, many research applications require targeting other organelles, such as mitochondria, the cytoskeleton, or the cell membrane.

To achieve this, researchers are designing variants of the this compound peptide. These modifications aim to override or redirect the intrinsic nuclear-targeting signal and guide the peptide-cargo conjugate to other specific intracellular sites. The FAM label on the peptide is crucial for these studies, as it allows for direct visualization of the variant's localization pattern via fluorescence microscopy. sb-peptide.com

Strategies for altering subcellular localization include:

Branched Structures: Modifying the peptide backbone, for instance by adding branched structures with specific chelating residues, can alter its binding properties and localization. A novel branched TAT(47-57) peptide was created to selectively deliver nickel ions (Ni2+) into the nucleus to study their genotoxic effects. nih.gov

Conjugation to Targeting Moieties: Attaching molecules with their own specific localization signals can redirect the entire complex. For example, conjugating the TAT peptide to a monoclonal antibody that targets a DNA repair protein (γH2AX) ensures precise delivery to sites of DNA damage within the nucleus. nih.gov

Incorporating Orthogonal Peptide Tags: For multi-target imaging, TAT variants can be used in conjunction with other peptide tag systems, like the VIPER tags (e.g., MiniVIPER, TinyVIPER). acs.org This allows for the simultaneous labeling and tracking of multiple distinct proteins in different organelles without cross-reactivity. acs.org

The table below details examples of design modifications to the TAT peptide and their impact on subcellular targeting for research purposes.

Table 2: Design Variants for Targeted Subcellular Localization

Modification Strategy Example of Variant/Conjugate Targeted Organelle/Site Research Application
Branched Peptide Design N-terminus elongation with diaminopropionic acid and two histidine residues. nih.gov Nucleus Selective delivery of metal ions (Ni2+) to study nuclear toxicity and DNA damage. nih.gov
Conjugation to Antibodies 111In-labeled TAT-conjugated anti-γH2AX monoclonal antibody. nih.gov Nucleus (sites of DNA damage) Imaging and therapy of DNA double-strand breaks. nih.gov
Cargo-Influenced Localization TAT-conjugated PEG-coated iron oxide nanoparticles. nih.gov Cytoplasm (no nuclear uptake demonstrated) Cellular imaging and tracking with MRI. nih.gov

| Fusion with Targeting Peptides | Versatile Interacting Peptide (VIP) tags (e.g., TinyVIPER, PunyVIPER). acs.org | Specific organelles (e.g., mitochondria, cytoskeleton) | Simultaneous, multi-color imaging of distinct protein targets within the cell. acs.org |

Q & A

Q. What is the structural and functional significance of the Cys(Npys) modification in Cys(Npys)-TAT (47-57)?

The Cys(Npys) (3-nitro-2-pyridinesulfenyl) group enables site-specific conjugation via thiol-disulfide exchange, facilitating covalent linkage to cargo molecules (e.g., nucleic acids, proteins) . To validate conjugation efficiency, researchers should use mass spectrometry (MALDI-TOF) or reverse-phase HPLC (RP-HPLC) with retention time comparisons (e.g., TAT(47-57)prot. shows a retention time of 25.9 min ).

Q. How does FAM labeling impact the cellular uptake efficiency of Cys(Npys)-TAT (47-57)?

FAM (carboxyfluorescein) fluorescence enables real-time tracking via confocal microscopy or flow cytometry. However, the bulky FAM group may sterically hinder interactions with cell membranes. To assess this, compare uptake efficiency of FAM-labeled vs. unlabeled TAT using quantitative fluorescence intensity assays in HeLa or PC12 cells .

Q. What are the primary applications of Cys(Npys)-TAT (47-57) in experimental systems?

  • Gene delivery : Electrostatic binding to plasmid DNA via arginine-rich domains .
  • Protein transduction : Fusion with therapeutic proteins (e.g., β-galactosidase) for blood-brain barrier penetration .
  • Apoptosis studies : Conjugation to BH4 domains for mitochondrial targeting .

Advanced Research Questions

Q. How can researchers resolve contradictory data on TAT-mediated endocytosis mechanisms?

Conflicting reports on energy dependence (ATP/temperature sensitivity) may arise from cell-type variability or cargo size. To address this:

  • Use endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated pathways) .
  • Compare uptake in primary neurons (energy-dependent) vs. immortalized cell lines (passive uptake) .
  • Reference control peptides like Penetratin or R9 for mechanistic benchmarking .

Q. What methodological strategies optimize FAM-labeled TAT stability in live-cell imaging?

FAM fluorescence is pH-sensitive and prone to quenching. Mitigate this by:

  • Using antifade reagents (e.g., ProLong Diamond) for fixed cells .
  • Validating signal persistence over time courses (≤2 hours for live imaging) .
  • Cross-validating results with alternative labels (e.g., biotin-TAT via streptavidin-fluorophore conjugates) .

Q. How should researchers design experiments to distinguish between TAT’s nuclear localization signals (NLS) and membrane penetration domains?

  • Step 1 : Generate truncated mutants (e.g., TAT(47-50) vs. TAT(51-57)) .
  • Step 2 : Transfect GFP-fused mutants into cells and quantify nuclear/cytoplasmic fluorescence ratios .
  • Step 3 : Compare with known NLS sequences (e.g., SV40 large T antigen) using competitive inhibition assays .

Data Analysis and Technical Challenges

Q. Why do batch-to-batch variations in Cys(Npys)-TAT purity affect experimental reproducibility?

Impurities (e.g., oxidized cysteine residues) disrupt conjugation kinetics. Ensure:

  • HPLC purity ≥98% (verified by absorbance at 220 nm and 280 nm) .
  • Mass spectrometry validation of disulfide bond integrity .
  • Storage : Aliquot in PBS (pH 7.4) at -80°C to prevent degradation .

Q. How can researchers address discrepancies in quantitative fluorescence data across laboratories?

Standardize protocols using:

  • Calibration curves with FAM-labeled reference peptides (e.g., Antennapedia(43-58)-FAM) .
  • Instrument-specific settings : Laser power, emission filters, and detector gain .
  • Interlaboratory validation via shared datasets and blinded analysis .

Methodological Recommendations

Parameter Optimal Condition Evidence Source
Conjugation pH7.0–7.4 (PBS buffer)
FAM:TAT molar ratio1:1 to 1:2 (excess FAM reduces labeling)
Cellular uptake time30–60 minutes (37°C)
Purity threshold≥98% (HPLC)

Critical Knowledge Gaps for Future Research

  • In vivo stability : Develop protease-resistant TAT analogs without compromising penetration efficiency .
  • Quantitative models : Establish predictive algorithms for TAT-cargo binding affinity based on electrostatic potentials .
  • Ethical standardization : Address inconsistencies in TAT use for neurodegenerative disease models (e.g., TAT-NEP1-40 in ischemic injury) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.